4-(2-Bromoethoxy)benzenesulfonamide
Overview
Description
4-(2-Bromoethoxy)benzenesulfonamide is a chemical compound with the CAS Number: 125174-28-9 . Its molecular weight is 280.14 and its IUPAC name is 4-(2-bromoethoxy)benzenesulfonamide .
Molecular Structure Analysis
The molecular formula of 4-(2-Bromoethoxy)benzenesulfonamide is C8H10BrNO3S . The InChI code is 1S/C8H10BrNO3S/c9-5-6-13-7-1-3-8(4-2-7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12) .Physical And Chemical Properties Analysis
4-(2-Bromoethoxy)benzenesulfonamide has a melting point of 112-114 degrees Celsius . It is a solid at room temperature .Scientific Research Applications
Chemical Properties
“4-(2-Bromoethoxy)benzenesulfonamide” is a chemical compound with the CAS Number: 125174-28-9 . It has a molecular weight of 280.14 . The compound has a melting point range of 112-114°C .
Proteomics Research
This compound is a specialty product used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. The compound could be used in various experiments to understand protein behavior and interactions.
Anticancer Research
Benzenesulfonamide derivatives, such as “4-(2-Bromoethoxy)benzenesulfonamide”, have been studied for their potential as anticancer agents . They have been found to inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors . This makes them potential candidates for the development of novel antiproliferative agents .
Antimicrobial Research
In addition to their anticancer properties, benzenesulfonamide derivatives have also been studied for their antimicrobial properties . These compounds could potentially be used in the development of new antimicrobial agents.
Apoptosis Induction
Some benzenesulfonamide derivatives have been found to induce apoptosis in cancer cells . For example, one derivative was found to significantly increase the annexin V-FITC percent in MDA-MB-231 cells, a triple-negative breast cancer cell line .
Cellular Uptake Studies
“4-(2-Bromoethoxy)benzenesulfonamide” and similar compounds have been used in cellular uptake studies . These studies help researchers understand how these compounds are absorbed and utilized by cells, which is crucial for drug development.
Future Directions
Mechanism of Action
Target of Action
Mode of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-Bromoethoxy)benzenesulfonamide. For instance, it is recommended to prevent further spillage or leakage of the compound into the environment . Discharge into the environment must be avoided, and the chemical should be stored in suitable and closed containers for disposal .
properties
IUPAC Name |
4-(2-bromoethoxy)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3S/c9-5-6-13-7-1-3-8(4-2-7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGFGUSYYFANTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCBr)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407166 | |
Record name | 4-(2-bromoethoxy)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethoxy)benzenesulfonamide | |
CAS RN |
125174-28-9 | |
Record name | 4-(2-bromoethoxy)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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